3-[3-(Trifluoromethyl)benzoyl]pyridine
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Overview
Description
3-[3-(Trifluoromethyl)benzoyl]pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which include 3-[3-(trifluoromethyl)benzoyl]pyridine, have been used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylation of carbon-centered radical intermediates is a common biochemical process involving tfmp derivatives .
Result of Action
It is known that tfmp derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 3-[3-(Trifluoromethyl)benzoyl]pyridine may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)benzoyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, oxides, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(Trifluoromethyl)benzoyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzaldehyde: Similar in structure but lacks the pyridine ring, making it less versatile in certain applications.
3-(Trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a carbonyl group, affecting its reactivity and solubility.
3-(Trifluoromethyl)benzyl alcohol: Features an alcohol group, which alters its chemical behavior compared to the ketone in 3-[3-(Trifluoromethyl)benzoyl]pyridine.
Uniqueness
This compound is unique due to the combination of the trifluoromethyl group and the pyridine ring, which imparts distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-5-1-3-9(7-11)12(18)10-4-2-6-17-8-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGQCZNRGLLONR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564407 |
Source
|
Record name | (Pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59190-60-2 |
Source
|
Record name | (Pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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